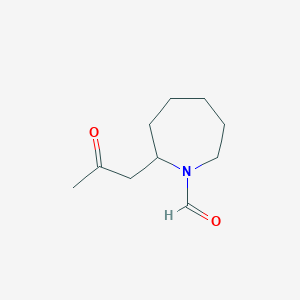
2-(2-Oxopropyl)azepane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxopropyl)azepane-1-carbaldehyde is a chemical compound with the molecular formula C9H15NO2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)azepane-1-carbaldehyde can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation of suitable precursors. This method proceeds under mild conditions and offers a broad reaction scope . The reaction typically involves the use of palladium catalysts and ligands, with carbon dioxide as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(2-Oxopropyl)azepane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
科学的研究の応用
2-(2-Oxopropyl)azepane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(2-Oxopropyl)azepane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and drug design .
類似化合物との比較
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in drug molecules.
Uniqueness
2-(2-Oxopropyl)azepane-1-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its seven-membered ring structure offers a different spatial arrangement compared to piperidine and pyrrolidine, making it valuable in the design of novel compounds with unique biological activities .
特性
CAS番号 |
89216-34-2 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
2-(2-oxopropyl)azepane-1-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-9(13)7-10-5-3-2-4-6-11(10)8-12/h8,10H,2-7H2,1H3 |
InChIキー |
ZTMKQVWANUAXMC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CCCCCN1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















